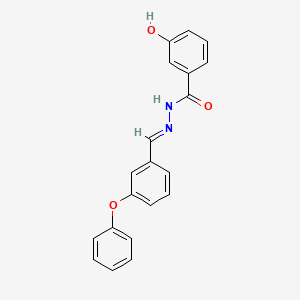![molecular formula C14H16N4O2S B5516436 propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B5516436.png)
propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate" is a compound whose detailed scientific analysis involves the study of its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar thioamide derivatives, like ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, involves direct methods and is refined through specific processes such as X-ray diffraction, NMR, and IR/Raman spectroscopy (Prasanth et al., 2015).
Molecular Structure Analysis
The molecular structure is usually determined by techniques like X-ray diffraction, and the compound often crystallizes in specific space groups with defined unit cell dimensions. Advanced computational methods like B3LYP and RHF quantum mechanical calculations are employed for geometry optimization (Prasanth et al., 2015).
Chemical Reactions and Properties
Chemical reactions of similar compounds often involve interactions with various reagents, leading to the formation of diverse derivatives. For example, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates with active methylene reagents results in the formation of pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).
Physical Properties Analysis
The physical properties of such compounds can be characterized using techniques like proton NMR, FT-IR, and FT-Raman spectroscopy. These methods provide insights into the compound's vibrational frequencies and rotational barriers, crucial for understanding its physical behavior (Prasanth et al., 2015).
Chemical Properties Analysis
The chemical properties are closely related to the compound's reactivity with different reagents and its behavior under various conditions. Studies like those on ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates provide a glimpse into these properties through the synthesis of diverse derivatives under different reaction conditions (Mohareb et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Application in Heterocyclic Chemistry
Propyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate and related compounds have been utilized in the synthesis of heterocyclic compounds, which are of interest due to their potential biological activities. For example, Youssef and Amin (2012) described the use of microwave-assisted synthesis to produce thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activities, showcasing the compound's role in facilitating the creation of biologically active molecules (Youssef & Amin, 2012).
Photophysical Properties Study
Ershov et al. (2019) conducted a study on the synthesis of novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, analyzing their spectral-fluorescent properties and establishing a correlation between these properties and their chemical structure. This work highlights the compound's utility in photophysical studies and the development of materials with specific optical properties (Ershov et al., 2019).
Applications in Organic Synthesis
Schirok, Alonso‐Alija, and Michels (2005) explored the efficient synthesis of 6-amino-substituted pyridin-2(1H)-ones using in situ generated propiolic acid chloride, demonstrating the compound's relevance in the creation of pyridinone derivatives. This study provides insights into the versatility of this compound in organic synthesis, offering flexible access to target compounds with potential medicinal applications (Schirok, Alonso‐Alija, & Michels, 2005).
Propiedades
IUPAC Name |
propyl 2-(6-amino-3,5-dicyano-4-ethylpyridin-2-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-3-5-20-12(19)8-21-14-11(7-16)9(4-2)10(6-15)13(17)18-14/h3-5,8H2,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIACCBPHLFVRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(=C(C(=N1)N)C#N)CC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)


![2-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5516396.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5516401.png)

![2-({[(2S)-2-amino-2-cyclohexylacetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide hydrochloride](/img/structure/B5516409.png)
![N-cyclohexyl-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5516417.png)
![4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,2-dimethylpiperazine](/img/structure/B5516421.png)
![7-(2-furyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5516430.png)
![2-(2-methoxyethyl)-8-(6-methyl-4-quinolinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5516442.png)
![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)
![N-(2-hydroxyphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5516455.png)
